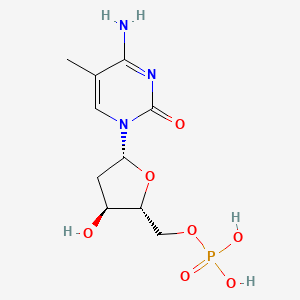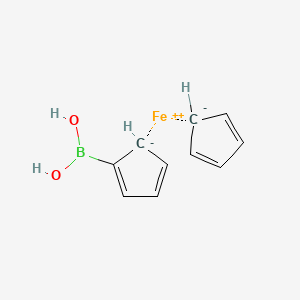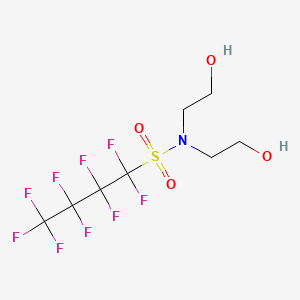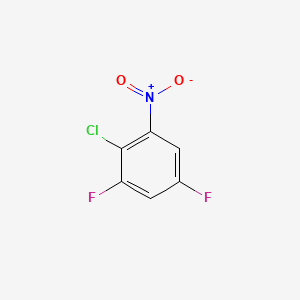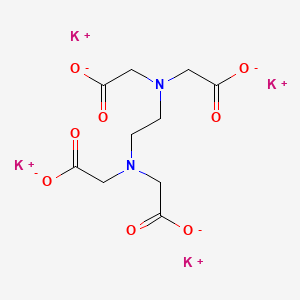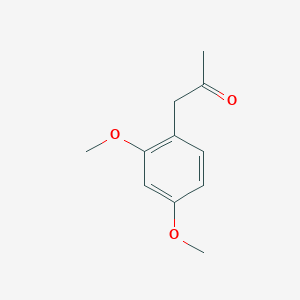
1-(2,4-Dimethoxyphenyl)propan-2-one
Overview
Description
“1-(2,4-Dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Propiophenone, 2’,4’-dimethoxy- and 2’,4’-Dimethoxypropiophenone .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3 .Scientific Research Applications
X-ray Structures and Computational Studies
Compounds similar to 1-(2,4-Dimethoxyphenyl)propan-2-one have been characterized through X-ray diffraction and computational studies to understand their molecular structure, electronic spectra, and potential applications in materials science. Such studies provide insights into the molecular properties that influence the behavior of these compounds in various applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis and Crystal Structure Analysis
Research on the synthesis and crystal structure of derivatives of this compound has led to the discovery of compounds with interesting intermolecular interactions and potential for nonlinear optical activity. Such studies help in designing new materials with specific electronic and optical properties (Khamees, Jyothi, Khanum, & Madegowda, 2018).
Photophysical Investigation
The photophysical properties of derivatives of this compound have been investigated to understand their potential in applications like fluorescent materials and sensors. These studies explore how the structural features of these compounds influence their absorption and emission properties, which are critical for designing efficient optical materials (Asiri, Sobahi, Osman, & Khan, 2017).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
A novel series of derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds show promise as lead compounds for the development of new therapeutic agents (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Corrosion Inhibition
Research has also explored the use of spirocyclopropane derivatives of this compound as effective corrosion inhibitors for metals in acidic solutions. These studies highlight the potential of these compounds in protecting metals from corrosion, which is vital for industrial applications (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYRQGNBYKUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343758 | |
| Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
831-29-8 | |
| Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






